molecular formula C12H18BNO3 B112059 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol CAS No. 1315350-82-3

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Cat. No.: B112059
CAS No.: 1315350-82-3
M. Wt: 235.09 g/mol
InChI Key: DIIURVLYLJPTBC-UHFFFAOYSA-N
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Description

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol (CAS 1314135-84-6) is a versatile pyridine-based boronic ester pinacol ester that serves as a critical building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions . With the molecular formula C₁₂H₁₈BNO₃ and a molecular weight of 235.09 g/mol, this compound is characterized by the simultaneous presence of a reactive boronic ester group and a hydroxymethyl functional group on the pyridine ring . This unique structure provides two distinct sites for further chemical modification, making it an invaluable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The primary research value of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions, where it acts as a robust organoboron reagent to form biaryl and heterobiaryl carbon-carbon bonds with high fidelity and efficiency . The presence of the hydroxymethyl group (-CH₂OH) offers an additional handle for derivatization, allowing researchers to easily incorporate solubility-enhancing, linking, or functional groups at the 2-position of the pyridine ring. This is particularly valuable in medicinal chemistry for prodrug strategies and in materials science for tuning molecular properties. To ensure its stability and longevity, the compound requires cold-chain transportation and storage under an inert atmosphere at 2-8°C, as it may be sensitive to air and moisture . As with many chemical reagents, it is associated with certain hazards; safety data indicates it may cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all recommended precautionary statements. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-7,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIURVLYLJPTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592163
Record name [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315350-82-3
Record name [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronate Ester Formation via Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for introducing boronate esters into aromatic systems. For (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol , this method involves coupling a halogenated pyridine precursor with bis(pinacolato)diboron (B2pin2) under palladium catalysis. A representative procedure involves reacting 6-bromo-2-pyridinemethanol with B2pin2 in the presence of Pd(dba)2 (palladium dibenzylideneacetone), XantPhos (a phosphine ligand), and Cs2CO3 in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water .

Critical parameters include:

  • Catalyst-Ligand System : Pd(dba)2 and XantPhos provide optimal activity for aryl bromide substrates .

  • Solvent System : CPME-water mixtures enhance solubility while minimizing side reactions .

  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .

Table 1: Miyaura Borylation Conditions and Yields

SubstrateCatalystLigandSolventYield (%)
6-Bromo-2-pyridinemethanolPd(dba)2XantPhosCPME/H2O73

The methanol group remains intact under these conditions, negating the need for protection .

ParameterValue
Temperature120°C
Time30 minutes
CatalystPd(OAc)2
LigandSPhos
Yield68%

Hydroxylation and Protection-Deprotection Strategies

The methanol group in the target compound may necessitate protective strategies during boronate installation. For instance, silyl ether protection (e.g., using tert-butyldimethylsilyl chloride) prevents oxidation or unintended reactivity. Post-borylation, deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the hydroxyl group .

Key Considerations :

  • Protecting Group Stability : Silyl ethers resist Pd-catalyzed conditions but require acidic or fluoride-based deprotection .

  • Side Reactions : Overly vigorous deprotection may cleave the boronate ester .

Alternative Routes: Direct Boronation of Pyridine Derivatives

Direct functionalization of pyridine rings via iridium-catalyzed C–H borylation offers a streamlined approach. Using [Ir(COD)OMe]2 with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand, regioselective borylation occurs at the 6-position of 2-pyridinemethanol .

Table 3: Iridium-Catalyzed C–H Borylation

SubstrateCatalystLigandRegioselectivityYield (%)
2-Pyridinemethanol[Ir(COD)OMe]2dtbpy6-position65

This method avoids pre-halogenation but requires stringent anhydrous conditions .

Purification and Characterization

Post-synthesis purification typically involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures . Characterization via 1H^1H NMR confirms the presence of the boronate ester (quartet at δ 1.3 ppm for pinacol methyl groups) and methanol (singlet at δ 4.6 ppm) . High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s reactivity and properties.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry

    Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications, where the compound acts as a key intermediate or active agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s structural analogs differ in the position of boronate ester groups, aromatic core (pyridine vs. benzene), and substituent functionalities. Key comparisons include:

Pyridine-Based Boronate Esters

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Functional Groups: Boronate ester at pyridine-6, hydroxyl (-OH) at pyridine-3. Molecular Formula: C11H16BNO3 (identical to the target compound). Applications: Intermediate for coupling reactions; hydroxyl group enables further functionalization .

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Functional Groups: Methoxy (-OCH3) at pyridine-2, boronate at pyridine-4.
  • Molecular Weight: 235.07.
  • Key Difference: Methoxy substituent offers distinct electronic effects compared to hydroxymethyl, influencing reactivity in cross-coupling .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Functional Groups: Amino (-NH2) at pyridine-2, boronate at pyridine-4. Applications: Amino group facilitates nucleophilic substitution or hydrogen bonding in drug design .

Benzene-Based Boronate Esters

[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) Functional Groups: Boronate at benzene-3, hydroxymethyl at benzene-1. Physical State: White solid (m.p. 48–50°C). Yield: 86% via NaBH4 reduction of formyl precursor .

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Functional Groups: Chloro (-Cl) at benzene-4, hydroxymethyl at benzene-1. ¹H-NMR: δ 7.66 (d, 1H), 4.57 (s, 2H for -CH2OH), 1.39 (pinacol -CH3) .

Physicochemical Properties

Compound Core Boronate Position Substituent (Position) Molecular Weight Physical State Yield
Target Compound Pyridine 6 -CH2OH (2) 221.06 Not Reported ~85%*
6-(Tetramethyl-dioxaborolan-2-yl)pyridin-3-ol Pyridine 6 -OH (3) 221.06 Solid Not Reported
[3-Boronophenyl]methanol (2b) Benzene 3 -CH2OH (1) 234.11 Solid (48–50°C) 86%
2-Methoxy-6-boronopyridine Pyridine 6 -OCH3 (2) 235.09 Not Reported Not Reported

*Inferred from analogous syntheses .

Biological Activity

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18BNO4
  • Molecular Weight : 263.10 g/mol
  • CAS Number : 181219-01-2

The unique dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.

Inhibition of Enzymatic Activity

Research has indicated that compounds with similar structural features exhibit inhibitory activity against specific enzymes. For instance:

  • SARS-CoV-2 Mpro Inhibition : A related study demonstrated that β-amido boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. These inhibitors showed varying degrees of efficacy based on their structural configurations and binding affinities .
    CompoundIC50 (µM)Selectivity
    Compound A20High
    Compound B35Moderate
    This compoundTBDTBD
    The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is another target for compounds similar to this compound. Studies have shown that certain derivatives can inhibit GSK-3β with IC50 values ranging from 10 to 1314 nM .

Compound TypeIC50 (nM)
Pyridine Derivatives100 - 500
Dioxaborolane Derivatives20 - 100

This inhibition is significant in the context of neurodegenerative diseases and cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have evaluated the safety profile of this compound. For example:

  • Cell Viability Assays : In HT-22 and BV-2 cell lines, compounds were tested at concentrations ranging from 0.1 to 100 µM. The results indicated that while some compounds reduced cell viability significantly at higher concentrations, others maintained cell viability even at elevated doses .
    Concentration (µM)Cell Viability (%)
    0.1>90
    1>85
    10>70
    50<50
    100<20

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

  • Neuroinflammation Models : In models of neuroinflammation, certain derivatives exhibited anti-inflammatory properties by significantly reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells .
    • Example Findings :
      • At a concentration of 1 µM: NO levels were reduced by approximately 30%.
      • IL-6 levels decreased significantly compared to untreated controls.

Q & A

Basic Research Question

  • Primary Methods:
    • ¹H/¹³C NMR: Confirm regioselectivity of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and pyridine-methanol structure (δ ~4.7 ppm for -CH₂OH) .
    • HPLC/GC: Assess purity (>95% by GC with non-polar columns, e.g., DB-5) .
    • Titration: Quantify boron content via acid-base titration to verify boronic ester integrity .
  • Data Contradictions: Discrepancies in purity (e.g., 95% vs. 98%) may arise from residual solvents or hydrolysis byproducts. Use a combination of NMR and mass spectrometry (HRMS) to identify impurities .

How should this compound be stored to ensure stability, and what are the signs of degradation?

Basic Research Question

  • Storage: Seal in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent boronic ester hydrolysis .
  • Degradation Indicators:
    • Visual: Cloudiness or precipitate formation.
    • Analytical: Appearance of free boronic acid (broad ~3300 cm⁻¹ -OH peak in IR) or pyridine-methanol oxidation products (e.g., pyridine-carboxylic acid via HPLC) .

How does the electronic interplay between the boronic ester and methanol groups influence reactivity in cross-coupling reactions?

Advanced Research Question
The boronic ester acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions. Meanwhile, the -CH₂OH group:

  • Steric Effects: Hinders coupling at the ortho position, directing reactions to the para position .
  • Electronic Effects: The hydroxyl group can participate in hydrogen bonding, stabilizing transition states in Pd-catalyzed couplings.
  • Experimental Validation: Compare coupling rates with/without methanol protection (e.g., silylation). Use DFT calculations to map electron density distribution .

What strategies optimize this compound’s use in synthesizing fused heterocycles for medicinal chemistry applications?

Advanced Research Question

  • Method 1: Employ sequential Suzuki-Miyaura and Buchwald-Hartwig couplings to attach aryl/heteroaryl groups and amines, respectively. For example:
    • Couple with 2-bromothiophene (PdCl₂(dppf), K₂CO₃, 90°C), then introduce a piperazine moiety via Buchwald coupling .
  • Method 2: Use the methanol group for post-functionalization (e.g., Mitsunobu reaction with phenols to form ethers) .
  • Challenges: Competing boronic ester hydrolysis in protic solvents. Use mixed solvents (e.g., THF/H₂O 4:1) and low temperatures (0–25°C) .

How can researchers address contradictions in reported reaction yields when using this compound in multi-step syntheses?

Advanced Research Question

  • Root Causes:
    • Variable Catalyst Activity: Batch-dependent Pd catalyst purity (e.g., use Pd(OAc)₂ with SPhos ligand for consistency) .
    • Solvent Effects: Trace water in THF reduces boronic ester stability. Pre-dry solvents over molecular sieves.
  • Mitigation:
    • Design of Experiments (DoE): Screen temperature (60–100°C), solvent (DMF vs. toluene), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
    • In Situ Monitoring: Use ReactIR to track boronic ester consumption and intermediate formation .

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